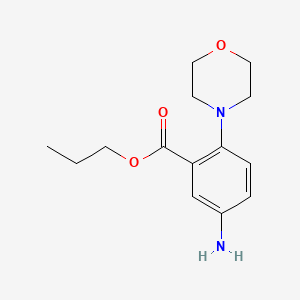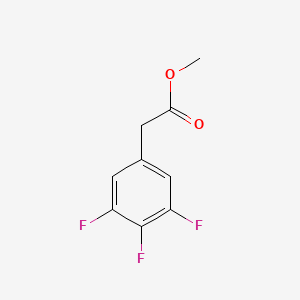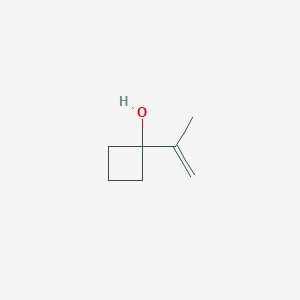
1-(Prop-1-en-2-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cycloadditions
Gold(I)-catalyzed intermolecular [2+2] cycloadditions involving 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one have been found to be an efficient method for producing highly substituted cyclobutane derivatives. This process, noted for its complete regio- and stereocontrol, represents a practical approach to synthesizing cyclobutane derivatives, potentially including 1-(Prop-1-en-2-yl)cyclobutan-1-ol (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Photoreduction in Alcohols
Studies on the photochemistry of cycloalkanecarbaldehydes, including cyclobutane-carbaldehyde, in propan-2-ol have revealed detailed mechanisms for various photoproducts' formation. These findings could have implications for understanding and harnessing the photochemical behavior of similar cyclobutane derivatives (Funke & Cerfontain, 1976).
Tandem Carbolithiation/Cyclization
The reaction of certain oxazolines with organolithium reagents has been shown to lead to cyclobutane ring formation through a novel tandem carbolithiation/cyclization sequence. This could offer a pathway to synthesizing compounds like this compound (Robinson, Cronin, & Jones, 1997).
Synthesis of Cyclobutane Hydrocarbons
The chemistry of cyclobutane hydrocarbons and derivatives, including this compound, has been a topic of interest due to their unique properties. They have demonstrated a range of applications such as biological activity, energy storage, and use as propellants and insecticides (Finkel’shtein et al., 2003).
Stereochemistry in Reverse Ene Reactions
Research on the stereochemistry and mechanism of reverse ene reactions of cyclobutanes, including this compound, provides insights into their stereochemical control and potential applications in stereoselective synthesis (Getty & Berson, 1991).
Photopolymerization in Dental Composites
Studies on the photopolymerization of vinyl cyclopropanes, closely related to this compound, have highlighted their potential in reducing volume shrinkage in polymers, making them attractive components for dental composites (Contreras, Tyagi, & Agarwal, 2015).
Antimicrobial Activity of Cyclobutane Complexes
Cyclobutane derivatives, including those similar to this compound, have been used to create Schiff base ligands that exhibit antimicrobial activity, suggesting potential applications in the field of biomedicine (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Bioactive Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids have been researched for their diverse biological activities, including antimicrobial and anticancer properties. This research underscores the potential of cyclobutane derivatives like this compound in pharmacology and medicinal chemistry (Dembitsky, 2007).
Safety and Hazards
“1-(Prop-1-en-2-yl)cyclobutan-1-ol” is associated with several hazard statements, including H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
1-prop-1-en-2-ylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)7(8)4-3-5-7/h8H,1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYJLLQYDWESNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1(CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2649799.png)

![4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2649803.png)
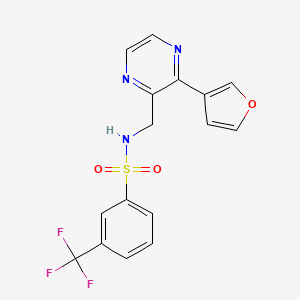
![3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2649807.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2649808.png)

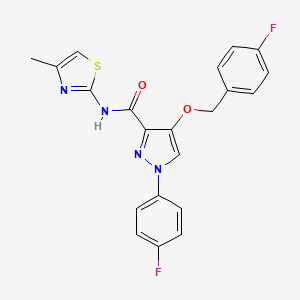
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2649814.png)


![1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2649817.png)
